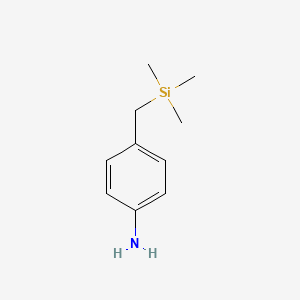![molecular formula C6H7NO B13850664 5,6-dihydro-4H-furo[3,4-c]pyrrole](/img/structure/B13850664.png)
5,6-dihydro-4H-furo[3,4-c]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydro-4H-furo[3,4-c]pyrrole is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyrrole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-4H-furo[3,4-c]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which typically uses 2,5-dimethoxytetrahydrofuran as a starting material. This compound undergoes condensation with primary amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions to yield the desired pyrrole derivative .
Another method involves the use of a domino reaction, where 1-aroyl-3,4-dihydroisoquinolines react with conjugated ketones, nitroalkenes, and nitriles. This reaction can be performed under reflux or microwave irradiation, depending on the substrates used .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on the availability of starting materials, cost, and desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dihydro-4H-furo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furan and pyrrole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include substituted pyrroles, oxidized furan derivatives, and reduced dihydro compounds. These products can be further functionalized for specific applications in medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
5,6-Dihydro-4H-furo[3,4-c]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Derivatives of this compound have shown potential as antimicrobial, antifungal, and antiviral agents.
Wirkmechanismus
The mechanism of action of 5,6-dihydro-4H-furo[3,4-c]pyrrole and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives inhibit specific enzymes or receptors, leading to their biological effects. The exact mechanism depends on the specific structure and functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5,6-dihydro-4H-furo[3,4-c]pyrrole include:
Pyrano[3,4-c]pyrroles: These compounds have a similar fused ring system but with a pyran ring instead of a furan ring.
1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-diones: These compounds feature a chromene ring fused to a pyrrole ring.
Pyrrolo[3,4-c]pyrazol-6(1H)-ones: These compounds have a pyrazole ring fused to a pyrrole ring.
Uniqueness
Its derivatives exhibit a wide range of biological activities, making it a versatile compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C6H7NO |
|---|---|
Molekulargewicht |
109.13 g/mol |
IUPAC-Name |
5,6-dihydro-4H-furo[3,4-c]pyrrole |
InChI |
InChI=1S/C6H7NO/c1-5-3-8-4-6(5)2-7-1/h3-4,7H,1-2H2 |
InChI-Schlüssel |
KNHRJTZFDYHPBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=COC=C2CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3',4'-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine](/img/structure/B13850581.png)
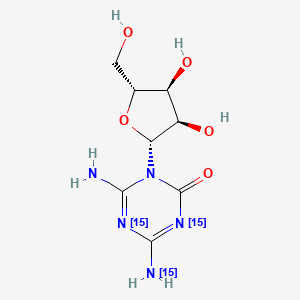
![tert-butyl (4aR,7S,8S,8aR)-8-hydroxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13850597.png)
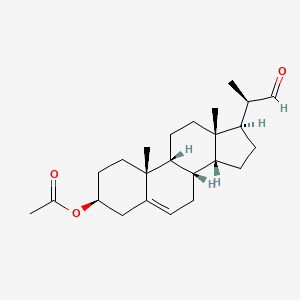
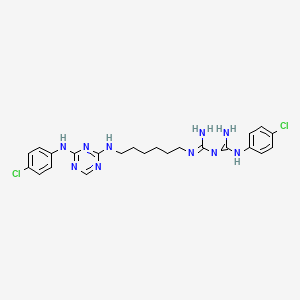
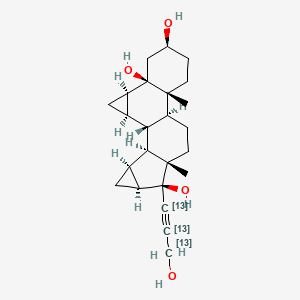
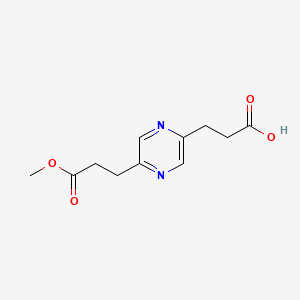
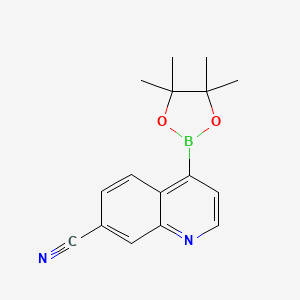
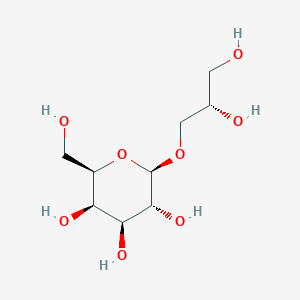

![3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid](/img/structure/B13850640.png)
![2-[(2-Chloro-5-methoxy-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B13850650.png)
